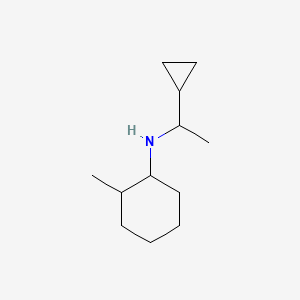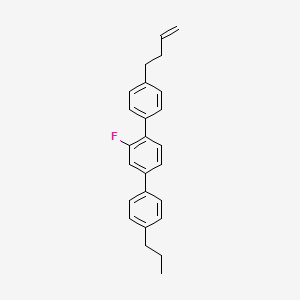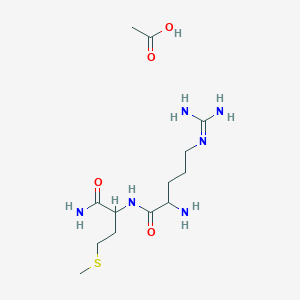
3'-Deoxy-3'--C-methyl-5-fluorouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deoxy-3’-C-methyl-5-fluorouridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-C-methyl-5-fluorouridine involves multiple steps, typically starting with the appropriate nucleoside precursor. The reaction conditions often require specific catalysts and reagents to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-C-methyl-5-fluorouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards for pharmaceutical applications .
化学反应分析
Types of Reactions
3’-Deoxy-3’-C-methyl-5-fluorouridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted nucleoside analogues .
科学研究应用
3’-Deoxy-3’-C-methyl-5-fluorouridine has several scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogues and their chemical properties.
Biology: Investigated for its effects on cellular processes, including DNA synthesis and apoptosis.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of 3’-Deoxy-3’-C-methyl-5-fluorouridine involves the inhibition of DNA synthesis and induction of apoptosis. This compound targets specific molecular pathways, including the inhibition of thymidylate synthase, leading to the depletion of deoxythymidine triphosphate and disruption of DNA synthesis . The accumulation of deoxyuridine triphosphate and misincorporation of fluoronucleotides into DNA further contribute to its cytotoxic effects .
相似化合物的比较
3’-Deoxy-3’-C-methyl-5-fluorouridine is unique among purine nucleoside analogues due to its specific chemical structure and anticancer properties. Similar compounds include:
5-Fluorouracil: Another fluoropyrimidine with anticancer activity, primarily used in colorectal cancer treatment.
5-Fluorouridine: A pyrimidine nucleoside analogue with similar mechanisms of action but different clinical applications.
These compounds share common mechanisms of action but differ in their chemical structures and specific therapeutic uses .
属性
分子式 |
C10H13FN2O5 |
|---|---|
分子量 |
260.22 g/mol |
IUPAC 名称 |
5-fluoro-1-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-4-6(3-14)18-9(7(4)15)13-2-5(11)8(16)12-10(13)17/h2,4,6-7,9,14-15H,3H2,1H3,(H,12,16,17) |
InChI 键 |
MPBZJBJXCOVBCK-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




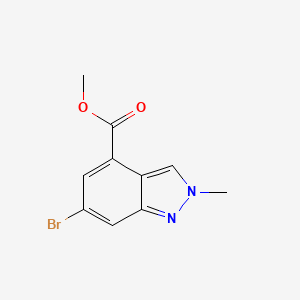
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)
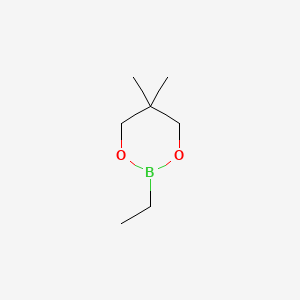
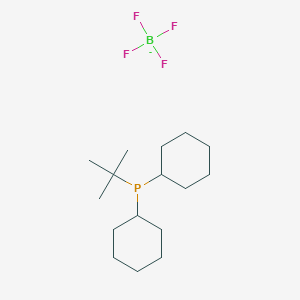
![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12099995.png)
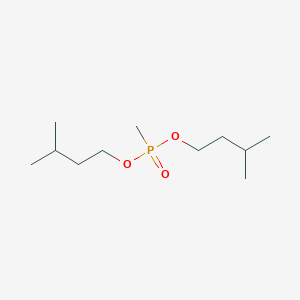
![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)
